molecular formula C8H10O2 B13632502 3-(Furan-2-yl)-2-methylprop-2-en-1-ol

3-(Furan-2-yl)-2-methylprop-2-en-1-ol

Cat. No.: B13632502
M. Wt: 138.16 g/mol
InChI Key: CETHPBHBZHLYOY-FNORWQNLSA-N
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Description

3-(Furan-2-yl)-2-methylprop-2-en-1-ol is an organic compound featuring a furan ring, which is a five-membered aromatic ring containing one oxygen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol typically involves the reaction of furan derivatives with appropriate reagents under controlled conditions. One common method includes the condensation of furan-2-carbaldehyde with acetone in the presence of a base, followed by reduction to yield the desired alcohol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-(Furan-2-yl)-2-methylprop-2-en-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into saturated alcohols.

    Substitution: Electrophilic substitution reactions can occur on the furan ring, introducing different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens or nitrating agents can be used under acidic or basic conditions.

Major Products Formed

    Oxidation: Furan-2-carboxylic acid or furan-2-aldehyde.

    Reduction: 3-(Furan-2-yl)-2-methylpropan-1-ol.

    Substitution: Various substituted furan derivatives depending on the reagents used.

Scientific Research Applications

3-(Furan-2-yl)-2-methylprop-2-en-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of polymers, resins, and other materials due to its reactive furan ring.

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol involves its interaction with various molecular targets. The furan ring can participate in electrophilic and nucleophilic reactions, allowing the compound to modify biological molecules and pathways. Its effects are mediated through the formation of reactive intermediates that can interact with proteins, nucleic acids, and other cellular components.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carbaldehyde: A precursor in the synthesis of 3-(Furan-2-yl)-2-methylprop-2-en-1-ol.

    Furan-2-carboxylic acid: An oxidation product of the compound.

    3-(Furan-2-yl)propenoic acid: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to its specific combination of a furan ring and an allylic alcohol group. This structure imparts distinct reactivity and potential for diverse applications in various fields.

Properties

Molecular Formula

C8H10O2

Molecular Weight

138.16 g/mol

IUPAC Name

(E)-3-(furan-2-yl)-2-methylprop-2-en-1-ol

InChI

InChI=1S/C8H10O2/c1-7(6-9)5-8-3-2-4-10-8/h2-5,9H,6H2,1H3/b7-5+

InChI Key

CETHPBHBZHLYOY-FNORWQNLSA-N

Isomeric SMILES

C/C(=C\C1=CC=CO1)/CO

Canonical SMILES

CC(=CC1=CC=CO1)CO

Origin of Product

United States

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